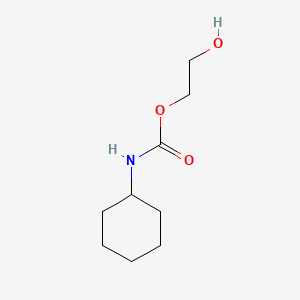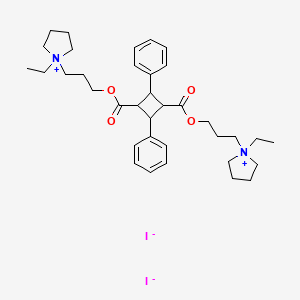
1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide, 2,4-diphenyl-1,3-cyclobutanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide, 2,4-diphenyl-1,3-cyclobutanedicarboxylate is a complex organic compound that combines a pyrrolidinium iodide salt with a cyclobutanedicarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide typically involves the quaternization of 1-ethylpyrrolidine with 3-iodopropanol. This reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting iodide salt is then purified by recrystallization.
For the synthesis of 2,4-diphenyl-1,3-cyclobutanedicarboxylate, a cycloaddition reaction between diphenylacetylene and maleic anhydride is employed. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and conducted under an inert atmosphere to prevent oxidation. The product is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of these compounds would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and yield. Purification processes such as column chromatography and crystallization would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide can undergo nucleophilic substitution reactions due to the presence of the iodide ion. It can also participate in oxidation reactions where the hydroxyl group is converted to a carbonyl group.
2,4-diphenyl-1,3-cyclobutanedicarboxylate can undergo hydrolysis to yield the corresponding dicarboxylic acid. It can also participate in reduction reactions to form the corresponding diol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products:
Oxidation of 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide: 1-Ethyl-1-(3-oxopropyl)pyrrolidinium iodide.
Reduction of 2,4-diphenyl-1,3-cyclobutanedicarboxylate: 2,4-diphenyl-1,3-cyclobutanediol.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In medicinal chemistry, 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide can be investigated for its potential as a drug delivery agent due to its ionic nature and solubility in water. The cyclobutanedicarboxylate moiety may exhibit biological activity, making it a candidate for drug development.
Industry: In materials science, this compound can be used in the synthesis of polymers and advanced materials. Its unique structural features may impart desirable properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide involves its interaction with biological membranes due to its ionic nature. It can disrupt membrane integrity, leading to cell lysis. The cyclobutanedicarboxylate ester can act as a prodrug, releasing active metabolites upon hydrolysis.
Molecular Targets and Pathways:
Membrane Disruption: The pyrrolidinium iodide moiety interacts with phospholipid bilayers.
Prodrug Activation: Esterases hydrolyze the cyclobutanedicarboxylate ester to release active carboxylic acids.
Comparison with Similar Compounds
- 1-Methyl-1-(3-hydroxypropyl)pyrrolidinium iodide
- 2,4-diphenyl-1,3-cyclobutanedicarboxylic acid
- 1-Ethyl-1-(2-hydroxyethyl)pyrrolidinium bromide
Comparison: 1-Ethyl-1-(3-hydroxypropyl)pyrrolidinium iodide is unique due to the combination of a pyrrolidinium iodide salt with a cyclobutanedicarboxylate ester. This dual functionality is not commonly found in similar compounds, making it a versatile candidate for various applications. The presence of both ionic and ester functionalities allows for diverse chemical reactivity and potential biological activity.
This compound’s unique structure and properties make it a valuable subject for further research and development in multiple scientific fields.
Properties
CAS No. |
4252-08-8 |
|---|---|
Molecular Formula |
C36H52I2N2O4 |
Molecular Weight |
830.6 g/mol |
IUPAC Name |
bis[3-(1-ethylpyrrolidin-1-ium-1-yl)propyl] 2,4-diphenylcyclobutane-1,3-dicarboxylate;diiodide |
InChI |
InChI=1S/C36H52N2O4.2HI/c1-3-37(21-11-12-22-37)25-15-27-41-35(39)33-31(29-17-7-5-8-18-29)34(32(33)30-19-9-6-10-20-30)36(40)42-28-16-26-38(4-2)23-13-14-24-38;;/h5-10,17-20,31-34H,3-4,11-16,21-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
VEVFKGCZDTWDFJ-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+]1(CCCC1)CCCOC(=O)C2C(C(C2C3=CC=CC=C3)C(=O)OCCC[N+]4(CCCC4)CC)C5=CC=CC=C5.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



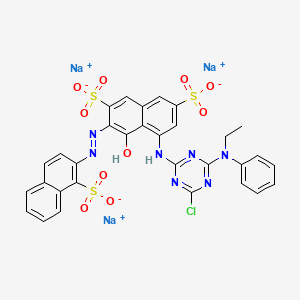
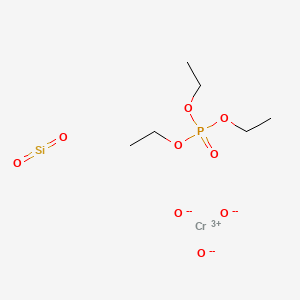
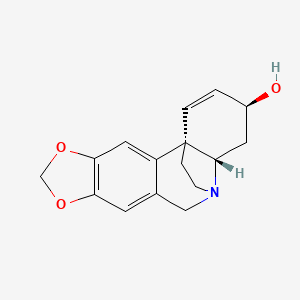
![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)
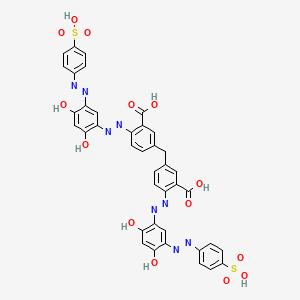

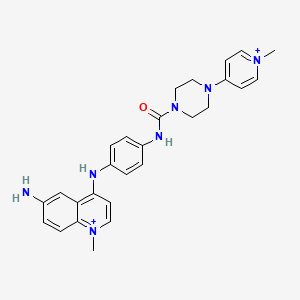
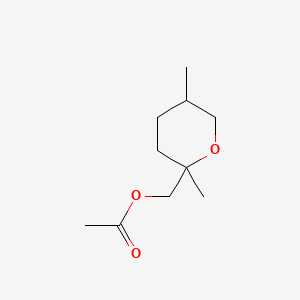
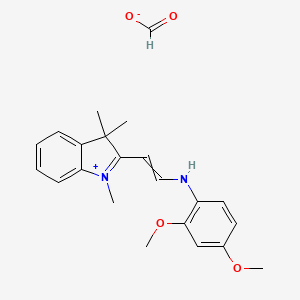
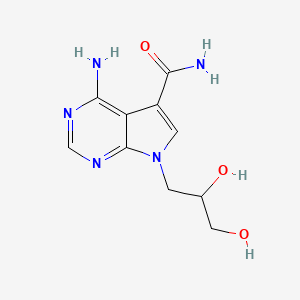
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)

